Isoquinoline-1,3,4(2H)-trione, also known as 1,3,4-(2H)Isoquinolinetrione, is a heterocyclic compound with the chemical formula C9H5NO3 and a CAS number of 521-73-3 [, ]. While information on its natural occurrence is scarce, it is available commercially from various chemical suppliers [, , ]. Due to the limited scientific research available on this specific compound, its significance in scientific research is currently unclear.
Isoquinoline-1,3,4(2H)-trione possesses a tricyclic structure consisting of a fused pyridine and benzene ring system, characteristic of the isoquinoline class. Three carbonyl groups (C=O) are attached at positions 1, 3, and 4 of the molecule, replacing the hydrogens typically found in an isoquinoline molecule. The presence of the "(2H)" notation indicates the potential for a tautomeric form where a hydrogen atom is positioned on one of the nitrogens, with a corresponding shift of a double bond [].
Isoquinoline-1,3,4(2H)-trione derivatives have been investigated for their potential as caspase-3 inhibitors, enzymes that play a crucial role in programmed cell death (apoptosis) []. Studies suggest these derivatives can irreversibly inactivate caspase-3 in a process dependent on 1,4-dithiothreitol (DTT) and oxygen []. This finding implies a redox cycle might be involved in the inactivation mechanism [].
Further research suggests that isoquinoline-1,3,4(2H)-trione derivatives react with DTT to generate reactive oxygen species (ROS) []. These ROS are believed to mediate the inactivation of caspase-3 []. This hypothesis is supported by the observation that oxygen-free radical scavengers like catalase and superoxide dismutase can prevent caspase-3 inactivation by the inhibitors [].
Crystal structures of caspase-3 in complex with isoquinoline-1,3,4(2H)-trione derivatives have provided valuable insights into the mechanism of action []. These structures reveal that the catalytic cysteine residue of caspase-3 is oxidized to sulfonic acid (-SO3H) upon binding with the inhibitors []. Additionally, the isoquinoline-1,3,4(2H)-trione derivatives bind at the dimer interface of caspase-3, suggesting a potential non-specific binding mode [].